molecular formula C14H18N4O2 B3017493 4-amino-2-cyclopentyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide CAS No. 2101197-46-8

4-amino-2-cyclopentyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide

Cat. No.: B3017493
CAS No.: 2101197-46-8
M. Wt: 274.324
InChI Key: UFBMCACLIROXLR-UHFFFAOYSA-N
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Description

4-amino-2-cyclopentyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structure, which combines a pyrazole ring with a furan moiety, potentially offering diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-cyclopentyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide typically involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with furan derivatives. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with furan-2-carbaldehyde in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-cyclopentyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The amino group on the pyrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-amino-2-cyclopentyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with DNA and RNA, leading to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-2-cyclopentyl-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide
  • 4-amino-2-cyclopentyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
  • 4-amino-2-cyclopentyl-N-(benzyl)pyrazole-3-carboxamide

Uniqueness

The uniqueness of 4-amino-2-cyclopentyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide lies in its combination of a pyrazole ring with a furan moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

4-amino-2-cyclopentyl-N-(furan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c15-12-9-17-18(10-4-1-2-5-10)13(12)14(19)16-8-11-6-3-7-20-11/h3,6-7,9-10H,1-2,4-5,8,15H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBMCACLIROXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)N)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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